

Structural Analysis of 2-Bromo-5-iodobenzyl Alcohol: A Technical Guide

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Compound of Interest

Compound Name: (2-Bromo-5-iodophenyl)methanol

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural analysis of 2-Bromo-5-iodobenzyl alcohol (CAS No. 946525-30-0), an important organic intermediate in medicinal chemistry.^{[1][2]} Due to the limited availability of direct experimental data for this specific compound in public literature, this guide leverages data from closely related analogs, particularly 2-Bromobenzyl alcohol, to infer and present its structural and spectroscopic characteristics. The guide includes a summary of known physicochemical properties, predicted spectroscopic data, and detailed synthetic pathways. All quantitative data is presented in structured tables, and experimental workflows are visualized using Graphviz diagrams to facilitate understanding for researchers in drug discovery and development.

Introduction

2-Bromo-5-iodobenzyl alcohol is a halogenated aromatic alcohol with a molecular formula of C₇H₆BrI₂O and a molecular weight of 312.93 g/mol.^{[2][3]} Its structure is characterized by a benzene ring substituted with a bromine atom, an iodine atom, and a hydroxymethyl group. The unique arrangement of these functional groups makes it a versatile building block in the synthesis of more complex molecules with potential therapeutic applications. The halogen atoms provide sites for various coupling and substitution reactions, while the benzyl alcohol moiety can undergo nucleophilic addition, esterification, and other transformations.^[1] This

guide aims to consolidate the available structural information and provide a detailed overview for scientific professionals.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 2-Bromo-5-iodobenzyl alcohol is presented in Table 1. The melting point has been experimentally determined to be in the range of 112-116 °C.[3]

Property	Value	Source
CAS Number	946525-30-0	[2][3]
Molecular Formula	C ₇ H ₆ BrIO	[3]
Molecular Weight	312.93 g/mol	[2][3]
Melting Point	112-116 °C	[3]
Form	Solid	[3]
InChI Key	WDXHGFYJUQMFDV-UHFFFAOYSA-N	[3]
SMILES	OCc1cc(I)ccc1Br	[3]

Table 1: Physicochemical Properties of 2-Bromo-5-iodobenzyl alcohol.

Structural Characterization

Crystallographic Data

As of the date of this publication, no experimental crystal structure data for 2-Bromo-5-iodobenzyl alcohol has been deposited in the Cambridge Structural Database (CSD) or is otherwise publicly available.

For comparative purposes, the crystal structure of the related compound, 2-Bromobenzyl alcohol (CSD Entry: 882251), provides insight into the likely solid-state conformation. The analysis of this related structure can inform predictions about intermolecular interactions, such

as hydrogen bonding involving the hydroxyl group, and the overall packing of the molecules in a crystal lattice.

Spectroscopic Analysis

Direct experimental spectra for 2-Bromo-5-iodobenzyl alcohol are not widely available. The following sections provide predicted spectroscopic characteristics based on the known data of analogous compounds and general principles of spectroscopy.

The predicted ^1H and ^{13}C NMR chemical shifts for 2-Bromo-5-iodobenzyl alcohol are based on the analysis of 2-Bromobenzyl alcohol and the known substituent effects of iodine.

^1H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the benzylic methylene protons. The aromatic region will display a complex splitting pattern due to the disubstitution of the benzene ring. The methylene protons adjacent to the hydroxyl group are expected to appear as a singlet, which may broaden or couple depending on the solvent and purity.

Predicted ^1H NMR Data (Reference: 2-Bromobenzyl alcohol in CDCl_3)

Protons	Predicted Chemical Shift (ppm)	Multiplicity
$-\text{CH}_2-$	~4.7	s
Aromatic-H	7.2 - 7.8	m

| -OH | Variable | br s |

Table 2: Predicted ^1H NMR Spectral Data for 2-Bromo-5-iodobenzyl alcohol.

^{13}C NMR Spectroscopy: The ^{13}C NMR spectrum will show six distinct signals for the aromatic carbons and one for the benzylic carbon. The chemical shifts of the aromatic carbons are influenced by the electronegativity and position of the bromine and iodine substituents.

Predicted ^{13}C NMR Data (Reference: 2-Bromobenzyl alcohol in CDCl_3)

Carbon	Predicted Chemical Shift (ppm)
-CH ₂ OH	~65
C-Br	~122
C-I	~95
Aromatic C-H	127 - 133

| Quaternary Aromatic C | 139 - 143 |

Table 3: Predicted ¹³C NMR Spectral Data for 2-Bromo-5-iodobenzyl alcohol.

The IR spectrum of 2-Bromo-5-iodobenzyl alcohol is expected to exhibit characteristic absorption bands for the hydroxyl group and the substituted benzene ring. An FTIR spectrum of the trimethylsilyl (TMS) derivative has been reported, though the data is not publicly accessible.

[4]

Predicted IR Absorption Bands

Functional Group	Wavenumber (cm ⁻¹)	Intensity
O-H stretch (alcohol)	3200-3600	Strong, Broad
C-H stretch (aromatic)	3000-3100	Medium
C-H stretch (aliphatic)	2850-3000	Medium
C=C stretch (aromatic)	1450-1600	Medium-Strong
C-O stretch (primary alcohol)	~1050	Strong
C-Br stretch	500-600	Medium-Strong

| C-I stretch | ~500 | Medium-Strong |

Table 4: Predicted Infrared Spectral Data for 2-Bromo-5-iodobenzyl alcohol.

The mass spectrum of 2-Bromo-5-iodobenzyl alcohol will be characterized by its molecular ion peak and specific fragmentation patterns. The presence of bromine will result in a characteristic M+2 isotopic pattern.

Predicted Mass Spectral Fragmentation

m/z	Fragment	Comments
312/314	$[C_7H_6BrIO]^+$	Molecular ion peak with M+2 isotope pattern for Br.
295/297	$[C_7H_6BrIO - OH]^+$	Loss of hydroxyl radical.
294/296	$[C_7H_5BrIO]^+$	Loss of water (M-18).
185/187	$[C_7H_6BrO]^+$	Loss of iodine radical.
127	$[I]^+$	Iodine cation.
107	$[C_7H_7O]^+$	Benzyllic cation.

| 77 | $[C_6H_5]^+$ | Phenyl cation. |

Table 5: Predicted Mass Spectrometry Fragmentation for 2-Bromo-5-iodobenzyl alcohol.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis of 2-Bromo-5-iodobenzyl alcohol are not readily available. However, patent literature outlines several synthetic routes. A common method involves the reduction of 2-bromo-5-iodobenzoic acid.

Synthesis of 2-Bromo-5-iodobenzyl alcohol from 2-Bromo-5-iodobenzoic Acid

This synthesis involves the reduction of the carboxylic acid to a primary alcohol.

Reaction: 2-Bromo-5-iodobenzoic acid → 2-Bromo-5-iodobenzyl alcohol

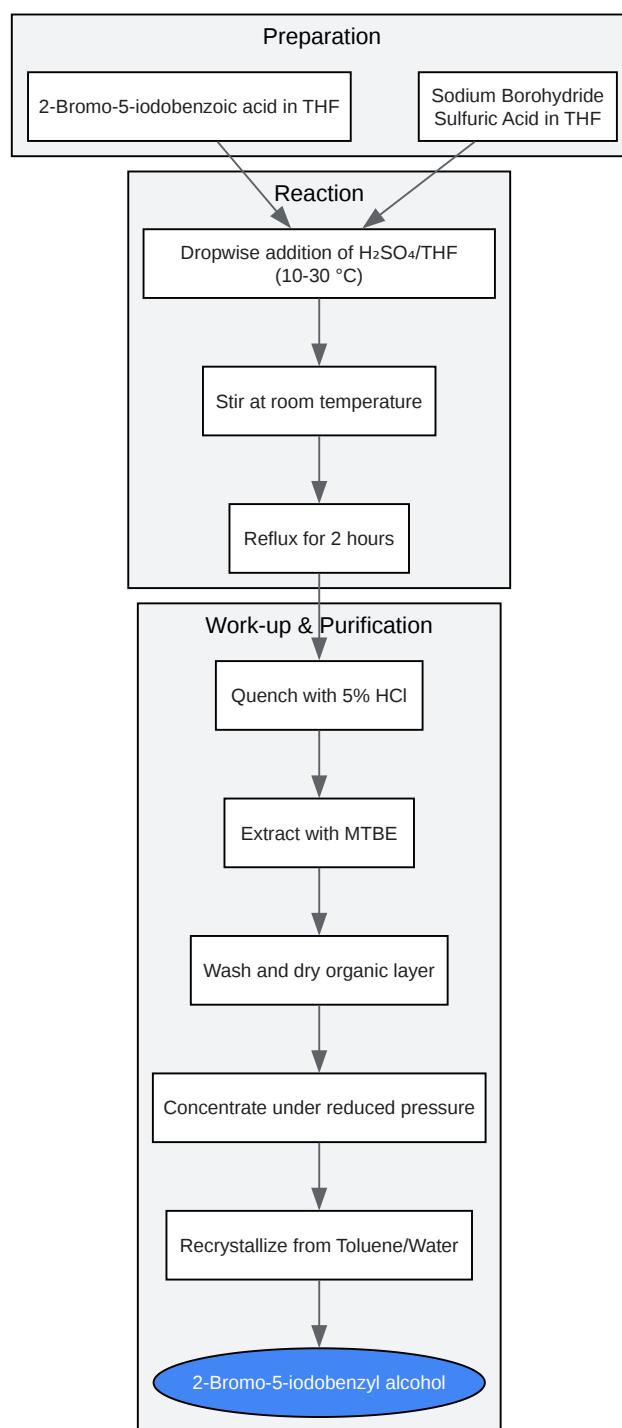
Reagents and Conditions: A common reducing agent for this transformation is sodium borohydride in the presence of a Lewis acid or a stronger reducing agent like lithium aluminum hydride (LAH). A patent describes a procedure using sodium borohydride and sulfuric acid in tetrahydrofuran (THF).

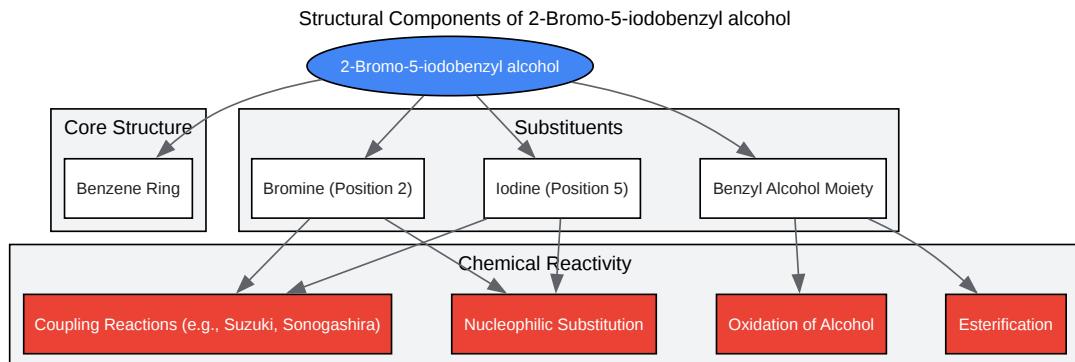
General Procedure (based on patent literature):

- 2-Bromo-5-iodobenzoic acid is dissolved in THF.
- Sodium borohydride is added to the solution.
- A solution of sulfuric acid in THF is added dropwise at a controlled temperature (e.g., 10-30 °C).
- The reaction is stirred at room temperature and then refluxed to ensure completion.
- The reaction is quenched with an acidic solution (e.g., 5% HCl).
- The product is extracted with an organic solvent (e.g., methyl tert-butyl ether).
- The organic layer is washed, dried, and concentrated.
- The crude product is purified by recrystallization (e.g., from toluene/water).

Below is a workflow diagram illustrating this synthetic process.

Synthesis of 2-Bromo-5-iodobenzyl alcohol





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